2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate anions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would include the formation of the benzene ring with the desired substituents, followed by functional group transformations to introduce the trifluoromethyl and methylthio groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(methylthio)-5-(trifluoromethyl)benzoic acid
- 2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzaldehyde
- 2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzyl alcohol
Uniqueness
2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, such as increased lipophilicity and resistance to metabolic degradation, making it valuable in various applications.
Properties
IUPAC Name |
2-methyl-3-methylsulfanyl-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-5-6(9(14)15)3-4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIIKIFPVNPWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1SC)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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